(3-Methylazetidin-3-yl)methanamine chemical structure and molecular weight
(3-Methylazetidin-3-yl)methanamine chemical structure and molecular weight
High-Fidelity Scaffold for Conformational Restriction in Medicinal Chemistry
Executive Summary
(3-Methylazetidin-3-yl)methanamine (CAS: 96308-73-5 for 2HCl salt) represents a high-value pharmacophore in modern drug discovery.[1] As a 3,3-disubstituted azetidine , it functions as a rigid, sp³-rich bioisostere for gem-dimethyl groups, piperidines, and cyclohexanes. Its unique quaternary carbon center at position 3 confers specific conformational vectors that can enhance receptor selectivity while simultaneously lowering lipophilicity (LogP) compared to six-membered carbocycles.
This technical guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in lead optimization.
Part 1: Physicochemical Profile & Structural Logic
The utility of (3-Methylazetidin-3-yl)methanamine lies in its ability to introduce "molecular stiffness" without adding excessive molecular weight. The quaternary center prevents ring puckering, locking the amine vectors into a defined geometric space.
Chemical Identity & Properties[1][2][3]
| Property | Data | Notes |
| IUPAC Name | (3-Methylazetidin-3-yl)methanamine | |
| Common Name | 3-Amino-3-methylazetidine precursor | Often sold as N-Boc protected or HCl salt |
| CAS Number | 96308-73-5 (Dihydrochloride) | Free base: 1165929-39-6 |
| Molecular Formula | C₅H₁₂N₂ (Free Base) | C₅H₁₄Cl₂N₂ (2HCl Salt) |
| Molecular Weight | 100.16 g/mol (Free Base) | 173.08 g/mol (2HCl Salt) |
| Exact Mass | 100.1000 | |
| ClogP | ~ -1.1 (Estimated) | Highly polar due to dual amines |
| pKa | ~9.5 (Azetidine N), ~10.2 (Primary N) | Estimates based on piperidine/ethylamine analogs |
Structural Visualization
The following diagram illustrates the connectivity and the critical quaternary center at C3, which is the key to its rigidifying properties.
Part 2: Synthetic Methodology
Synthesizing 3,3-disubstituted azetidines is non-trivial due to the ring strain (~26 kcal/mol). The most robust route for research-scale production involves the alkylation of a 3-cyano precursor followed by reduction. This avoids the difficult cyclization of acyclic quaternary precursors.
Validated Synthetic Route (Nitrile Reduction Strategy)
Prerequisites:
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Inert Atmosphere: All steps involving strong bases (LiHMDS) or hydrides (LiAlH₄) must be performed under Argon/Nitrogen.
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Temperature Control: Cryogenic conditions (-78°C) are essential for the alkylation step to prevent ring opening.
Step 1: Alkylation of the Azetidine Core
The starting material is commercially available tert-butyl 3-cyanoazetidine-1-carboxylate.
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Setup: Charge a flame-dried flask with tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF. Cool to -78°C .
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Deprotonation: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv) dropwise. Stir for 30 minutes. Note: The anion is stabilized by the cyano group but is prone to polymerization if warmed.
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Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.
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Workup: Allow to warm to 0°C slowly over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
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Result: tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.
Step 2: Nitrile Reduction to Primary Amine
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Setup: Dissolve the intermediate from Step 1 in anhydrous THF. Cool to 0°C.[2]
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Reduction: Carefully add LiAlH₄ (Lithium Aluminum Hydride) (2.0 equiv) pellets or solution. Caution: Exothermic hydrogen evolution.
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Reflux: Heat to reflux (60°C) for 4–6 hours to ensure complete reduction of the nitrile to the methylene amine (-CH₂NH₂).
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Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts. Filter through Celite.
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Result: tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.
Step 3: Global Deprotection (Salt Formation)
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Acidolysis: Dissolve the N-Boc amine in 4M HCl in Dioxane. Stir at room temperature for 2 hours.
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Isolation: The product often precipitates as the dihydrochloride salt. Dilute with diethyl ether to maximize precipitation. Filter and dry under vacuum.[3]
Synthetic Workflow Diagram
Part 3: Medicinal Chemistry Applications[1][2][4][6]
The "Gem-Dimethyl" Effect & Bioisosterism
In drug design, replacing a gem-dimethyl group or a larger saturated ring (like cyclohexane or piperidine) with a 3,3-disubstituted azetidine is a strategic modification.
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Lipophilicity Modulation: The azetidine nitrogen lowers the LogP significantly compared to carbocyclic analogs, improving water solubility.
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Metabolic Stability: The 3,3-substitution blocks the common metabolic "soft spot" (alpha-oxidation) found in simple azetidines.
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Vector Alignment: The angle at the C3 position in azetidine is ~90°, whereas in cyclohexane it is ~109.5°. This distinct geometry allows the methyl and methanamine groups to project into binding pockets with a unique vector, potentially picking up novel H-bond interactions.
Handling and Storage
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Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator at -20°C.
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Stability: The free base is prone to polymerization or ring opening over time; always generate the free base in situ immediately before use in coupling reactions.
References
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BenchChem. (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 96308-73-5).[1] Retrieved from
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PubChem. Azetidin-3-ylmethanamine (Analogous Scaffold Data). National Library of Medicine. Retrieved from
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Sigma-Aldrich. 1-(3-methylazetidin-3-yl)prop-2-en-1-one (Related 3,3-disubstituted azetidine). Retrieved from
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American Chemical Society (ACS). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem. Retrieved from
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National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from
